molecular formula C27H23N3OS B6429591 3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1793879-19-2

3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B6429591
CAS No.: 1793879-19-2
M. Wt: 437.6 g/mol
InChI Key: CBORQUJADWFDTM-UHFFFAOYSA-N
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Description

3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H23N3OS and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.15618354 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolo[3,2-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique structural features of this compound contribute to its biological efficacy.

Chemical Structure

The compound's structure can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C21_{21}H20_{20}N2_{2}OS
SMILES Cc1ccc(CSC(N(Cc2ccccc2)C2=O)=Nc3c2scc3)cc1

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit various kinases involved in cancer progression. In particular, 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines have been identified as potent inhibitors of FLT3 kinase, which is crucial in the treatment of acute myeloid leukemia (AML) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

Enzyme Inhibition

Pyrrolo[3,2-d]pyrimidines have been explored as enzyme inhibitors in various biological pathways. Specifically, they have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition is particularly relevant in cancer therapy as it can impede the growth of rapidly dividing cells.

Case Studies

  • Kinase Inhibition Study
    • A study investigated the kinase inhibition properties of several pyrrolo[3,2-d]pyrimidine derivatives. The results indicated that modifications at the N5 and C7 positions significantly enhanced their inhibitory activity against a panel of 48 kinases. One derivative exhibited selective inhibition against FLT3 with an IC50 value in the nanomolar range .
  • Antimicrobial Efficacy
    • In another study focusing on antimicrobial activity, several pyrrolo derivatives were tested against common bacterial pathogens. The results showed that compounds with a methylthio group displayed enhanced activity compared to their counterparts without this modification. The most potent compound had an MIC comparable to standard antibiotics .

The synthesis of this compound typically involves multi-step organic reactions including condensation and nucleophilic substitution reactions . The mechanism by which these compounds exert their biological effects often involves interaction with specific target proteins or enzymes within cellular pathways.

Properties

IUPAC Name

3-benzyl-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-19-12-14-21(15-13-19)18-32-27-29-24-23(22-10-6-3-7-11-22)16-28-25(24)26(31)30(27)17-20-8-4-2-5-9-20/h2-16,28H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBORQUJADWFDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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